5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid
Description
Properties
IUPAC Name |
5-[(4-butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S/c1-2-3-4-11-5-7-12(8-6-11)20-25(23,24)16-9-13(17(21)22)14(18)10-15(16)19/h5-10,20H,2-4H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRIQAPZQQHYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid typically involves the reaction of 4-butylaniline with 2,4-dichlorobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfamoyl linkage. The resulting intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by affecting cell signaling pathways.
Comparison with Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic Acid (Lasamide)
Structural Differences :
- Lacks the 4-butylphenyl substituent on the sulfamoyl group.
- Retains the 2,4-dichloro and 5-sulfamoylbenzoic acid backbone.
Key Properties :
- Molecular Formula: C₇H₅Cl₂NO₄S (vs. C₁₇H₁₆Cl₂N₂O₄S for the target compound).
- Molecular Weight : 270.09 g/mol (vs. 415.29 g/mol for the target compound) .
- Applications : Intermediate in furosemide synthesis; carbonic anhydrase inhibitor (linked to CAH1 and CAH2 isoforms) .
- Solubility: Limited aqueous solubility due to the polar sulfamoyl and carboxylic acid groups .
However, its simpler structure facilitates synthesis and cost-effective production for industrial applications .
5-(N-(4-Butylphenyl)sulfamoyl)-2-iodobenzoic Acid
Structural Differences :
- Substitutes iodine at position 2 instead of chlorine.
- Shares the 4-butylphenyl-sulfamoyl and carboxylic acid groups.
Key Properties :
- Molecular Formula: C₁₇H₁₇INO₄S (vs. C₁₇H₁₆Cl₂N₂O₄S for the target compound).
- Molecular Weight : 470.25 g/mol (vs. 415.29 g/mol) .
- Synthesis : Prepared via sulfonylation of 2-iodobenzoic acid followed by coupling with 4-butylaniline .
Functional Implications :
The iodine atom enhances molecular weight and may influence radioimaging applications (e.g., as a probe for mutant IDH1 in gliomas). However, the chlorine atoms in the target compound improve metabolic stability and reduce steric hindrance for enzyme interactions .
3,5-Dichlorobenzoic Acid
Structural Differences :
- Lacks the sulfamoyl group entirely.
- Chlorine substituents at positions 3 and 5 (vs. 2,4-dichloro in the target compound).
Key Properties :
Functional Implications :
The sulfamoyl group in the target compound introduces hydrogen-bonding capacity, enhancing interactions with biological targets like carbonic anhydrases compared to 3,5-dichlorobenzoic acid .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Complexity : Introducing the 4-butylphenyl group requires additional purification steps (e.g., column chromatography), increasing production costs relative to Lasamide .
- Biological Activity: Iodine-substituted analogs (e.g., compound from ) show promise in radiolabeled diagnostics, whereas chlorine derivatives prioritize stability and inhibitory potency .
Biological Activity
5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound features a sulfamoyl group attached to a dichlorobenzoic acid moiety. The presence of the butylphenyl group may enhance lipophilicity and biological activity. The synthesis typically involves the reaction of 2,4-dichlorobenzoic acid with a suitable sulfamoyl chloride in the presence of a base.
Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including those similar to this compound. These compounds have demonstrated inhibitory effects on various cancer cell lines. For instance, compounds with similar structures showed significant activity against BRAF(V600E) mutations, which are prevalent in melanoma .
Table 1: Summary of Antitumor Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15 | |
| Compound B | MDA-MB-231 | 10 | |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
Compounds containing sulfamoyl groups have been reported to exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the modulation of signaling pathways associated with inflammation, including NF-κB and MAPK pathways .
Table 2: Anti-inflammatory Effects
| Compound Name | Inflammatory Model | Effect Observed | Reference |
|---|---|---|---|
| Compound C | LPS-induced model | Decreased NO production | |
| Compound D | Carrageenan model | Reduced edema | |
| This compound | TBD | TBD | TBD |
Antibacterial Activity
The antibacterial properties of sulfonamide derivatives have been well-documented. Compounds similar to this compound have shown activity against various bacterial strains by inhibiting bacterial folate synthesis .
Table 3: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| This compound | TBD | TBD |
Case Studies
In a recent study focusing on sulfonamide derivatives, researchers evaluated the efficacy of several compounds in vitro against cancer cell lines and found that modifications in the phenyl group significantly influenced their biological activity. The study suggested that further exploration into derivatives like this compound could lead to more effective treatments for cancer and inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfamoylation of 2,4-dichlorobenzoic acid with 4-butylbenzenesulfonamide. Key steps include:
- Chlorosulfonation: Introduce the sulfamoyl group via reaction with chlorosulfonic acid under anhydrous conditions (0–5°C, 2–4 hrs) .
- Coupling: React the intermediate with 4-butylphenylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hrs.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of acid to sulfonamide) and inert atmosphere to prevent hydrolysis .
Q. How can structural elucidation of this compound be performed to resolve ambiguities in substituent positioning?
Methodological Answer:
- Spectroscopy: Combine -NMR (to identify aromatic protons and butyl chain integration) and -NMR (to confirm sulfamoyl and carboxylic acid groups).
- X-ray crystallography: Resolve spatial arrangement of substituents, particularly the dichloro and sulfamoyl groups, which may exhibit steric hindrance .
- Mass spectrometry (HRMS): Confirm molecular weight (expected [M+H] ≈ 435.05 Da) and fragmentation patterns to distinguish between positional isomers .
Q. What environmental fate studies are critical for assessing its persistence in aquatic systems?
Methodological Answer:
- Hydrolysis studies: Conduct at pH 4, 7, and 9 (25–50°C) to evaluate stability of the sulfamoyl and carboxylic acid groups.
- Photodegradation: Use UV-Vis irradiation (λ = 254 nm) in aqueous solutions to measure half-life under simulated sunlight .
- Partition coefficients: Determine log (octanol-water) and (soil-water) to model bioaccumulation potential .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict its interaction with cyclooxygenase (COX) enzymes?
Methodological Answer:
- Target selection: Use COX-2 (PDB ID: 5KIR) due to the compound’s structural similarity to NSAIDs.
- Docking software: Employ AutoDock Vina with Lamarckian genetic algorithm parameters (population size = 150, iterations = 10,000).
- Validation: Compare binding affinity (ΔG) with known inhibitors (e.g., diclofenac) and validate via MD simulations (GROMACS, 50 ns) to assess stability of the sulfamoyl group in the active site .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
Methodological Answer:
- Dose-response profiling: Test across a wide concentration range (0.1–100 µM) in primary macrophages (anti-inflammatory) and cancer cell lines (cytotoxicity).
- Pathway analysis: Use RNA-seq to identify differentially expressed genes (e.g., NF-κB vs. p53 pathways) and confirm via Western blot .
- Structural analogs: Synthesize derivatives (e.g., replacing butylphenyl with trifluoromethyl groups) to isolate activity contributors .
Q. How should longitudinal ecotoxicological studies be structured to evaluate its impact on soil microbiota?
Methodological Answer:
- Field microcosms: Apply compound at 0.1–10 mg/kg soil and monitor microbial diversity (16S rRNA sequencing) over 6–12 months.
- Functional assays: Measure dehydrogenase activity (carbon cycling) and nitrification rates (ammonia monooxygenase activity) .
- Metabolomics: Use LC-MS to detect microbial metabolites (e.g., organic acids) altered by sulfamoyl group interactions .
Data Contradiction Analysis Framework
Q. How to reconcile discrepancies in reported solubility and stability data across studies?
Methodological Answer:
- Standardize protocols: Ensure consistent solvent systems (e.g., DMSO for solubility assays) and temperature controls (25°C ± 0.5°C).
- Ion chromatography: Quantify degradation products (e.g., free sulfonamide) to assess stability under varying pH .
- Interlaboratory validation: Collaborate with independent labs using identical batches to isolate methodological vs. batch-specific variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
